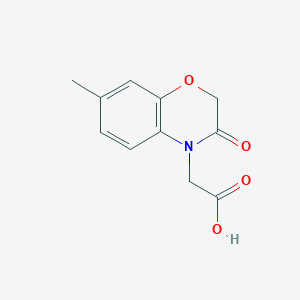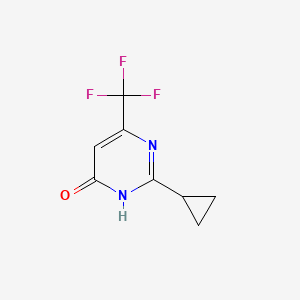
(R)-2-Hydroxymethyl-pentanoic acid
Vue d'ensemble
Description
®-2-Hydroxymethyl-pentanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Synthetic Routes and Reaction Conditions:
Oxidation of Primary Alcohols: One common method to synthesize ®-2-Hydroxymethyl-pentanoic acid is through the oxidation of ®-2-Hydroxymethyl-pentanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of ®-2-Hydroxymethyl-pentanenitrile in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Industrial Production Methods:
Carboxylation of Grignard Reagents: Industrially, ®-2-Hydroxymethyl-pentanoic acid can be produced by the carboxylation of ®-2-Hydroxymethyl-pentyl magnesium bromide with carbon dioxide (CO2) followed by acidification.
Types of Reactions:
Oxidation: ®-2-Hydroxymethyl-pentanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: ®-2-Hydroxymethyl-pentanol.
Substitution: Halogenated derivatives.
Chemistry:
Synthesis of Chiral Compounds: ®-2-Hydroxymethyl-pentanoic acid is used as a building block in the synthesis of various chiral compounds, which are important in the production of pharmaceuticals and agrochemicals.
Biology:
Metabolic Studies: It is used in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Medicine:
Drug Development: The compound is investigated for its potential use in developing drugs for treating metabolic disorders and other diseases.
Industry:
Polymer Production: It is used in the production of biodegradable polymers and resins.
Mécanisme D'action
The mechanism of action of ®-2-Hydroxymethyl-pentanoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, influencing pathways related to fatty acid metabolism. The compound’s hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
(S)-2-Hydroxymethyl-pentanoic Acid: The enantiomer of ®-2-Hydroxymethyl-pentanoic acid, differing in its spatial arrangement.
2-Hydroxy-3-methylbutanoic Acid: A structurally similar compound with a different carbon chain length.
Uniqueness:
Chirality: The ®-enantiomer of 2-Hydroxymethyl-pentanoic acid has unique properties and biological activities compared to its (S)-enantiomer.
Functional Groups: The presence of both hydroxyl and carboxyl groups makes it versatile in various chemical reactions and applications.
Propriétés
IUPAC Name |
(2R)-2-(hydroxymethyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-5(4-7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVOTSMEHLZBJY-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide](/img/structure/B3161967.png)










![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)


